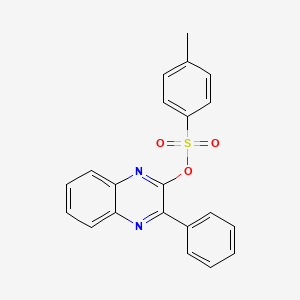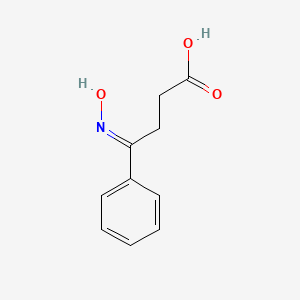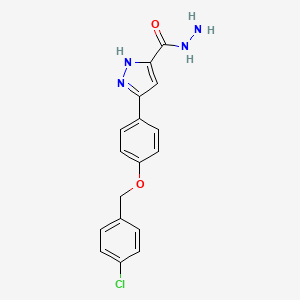
1-(2,4-Dichlorobenzyl)-1-methylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorobenzyl)-1-methylhydrazine is an organic compound characterized by the presence of a dichlorobenzyl group attached to a methylhydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorobenzyl)-1-methylhydrazine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with methylhydrazine under basic conditions. The reaction typically proceeds as follows:
Reactants: 2,4-dichlorobenzyl chloride and methylhydrazine.
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions: 1-(2,4-Dichlorobenzyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while substitution reactions can produce a variety of substituted benzyl derivatives.
科学的研究の応用
1-(2,4-Dichlorobenzyl)-1-methylhydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 1-(2,4-Dichlorobenzyl)-1-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
1-(2,4-Dichlorobenzyl)-2-methylhydrazine: Similar structure but with a different substitution pattern on the hydrazine moiety.
1-(2,4-Dichlorophenyl)-1-methylhydrazine: Similar but with a phenyl group instead of a benzyl group.
1-(2,4-Dichlorobenzyl)-1-ethylhydrazine: Similar but with an ethyl group instead of a methyl group.
Uniqueness: 1-(2,4-Dichlorobenzyl)-1-methylhydrazine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C8H10Cl2N2 |
|---|---|
分子量 |
205.08 g/mol |
IUPAC名 |
1-[(2,4-dichlorophenyl)methyl]-1-methylhydrazine |
InChI |
InChI=1S/C8H10Cl2N2/c1-12(11)5-6-2-3-7(9)4-8(6)10/h2-4H,5,11H2,1H3 |
InChIキー |
CMEXEWFRWZMJDJ-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=C(C=C(C=C1)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12006551.png)








![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12006610.png)




